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Compound of Interest

Compound Name: LY3130481

Cat. No.: B608737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting in vivo studies with LY3130481 (also known as CERC-611), a selective antagonist

of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the

transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.

Introduction
LY3130481 is a novel anticonvulsant agent that exhibits a unique mechanism of action by

selectively targeting AMPA receptors associated with the TARP γ-8 auxiliary subunit.[1][2][3]

This subunit is predominantly expressed in forebrain regions, including the hippocampus,

which is critically involved in seizure generation and propagation.[4][5] This targeted approach

allows for potent anticonvulsant effects while minimizing the motor side effects, such as ataxia

and sedation, that are commonly associated with non-selective AMPA receptor antagonists.[6]

[7] These notes are intended to guide researchers in designing and executing preclinical in vivo

studies to evaluate the efficacy and pharmacological profile of LY3130481.

Mechanism of Action Signaling Pathway
LY3130481 acts as a negative allosteric modulator of AMPA receptors that are complexed with

the TARP γ-8 protein. By binding to a site on the TARP γ-8 subunit, it reduces the channel's

response to glutamate, thereby dampening excessive excitatory neurotransmission that can

lead to seizures. The selectivity for TARP γ-8-containing AMPA receptors, which are enriched in
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the forebrain, over TARP γ-2-containing receptors in the cerebellum is the key to its improved

side-effect profile.[3][6]
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Figure 1: Mechanism of action of LY3130481.

Quantitative Data Summary
The following tables summarize the anticonvulsant efficacy of LY3130481 in various preclinical

rodent models of epilepsy.

Table 1: Anticonvulsant Activity of LY3130481 in Acute Seizure Models in Mice

Seizure Model Strain
Administration
Route

ED₅₀ (mg/kg)
95%
Confidence
Interval

Maximal

Electroshock

(MES)

CD-1 Oral 10.3 7.9 - 13.4

Subcutaneous

Pentylenetetrazol

e (scPTZ)

CD-1 Oral 3.2 2.5 - 4.1

6-Hz

Psychomotor

Seizure

CF-1 Oral 1.8 1.2 - 2.7

Audiogenic

Seizure
Frings Oral 5.6 4.1 - 7.7

Table 2: Anticonvulsant Activity of LY3130481 in Chronic and Genetic Seizure Models
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Seizure Model Species
Administration
Route

Effective Dose
(mg/kg)

Endpoint

Amygdala

Kindled Seizures
Rat Oral 10

Reduction in

seizure severity

and duration

Corneal Kindled

Seizures
Mouse Oral 10

Reduction in

seizure score

GAERS (Genetic

Absence

Epilepsy)

Rat Oral 30

Reduction in

spike-wave

discharges

Experimental Protocols
General Preparation and Administration of LY3130481
Vehicle Preparation: For oral administration, LY3130481 can be suspended in a vehicle

consisting of 1% carboxymethylcellulose (CMC), 0.25% Tween 80, and 0.05% antifoam in

distilled water. The suspension should be prepared fresh daily and sonicated to ensure

homogeneity.

Administration: Administer LY3130481 via oral gavage (p.o.) at a volume of 5-10 ml/kg body

weight for rats and 10 ml/kg for mice. For intraperitoneal (i.p.) injections, dissolve LY3130481 in

a suitable vehicle such as 20% hydroxypropyl-beta-cyclodextrin in saline.

Protocol 1: Maximal Electroshock (MES) Seizure Model
in Mice
Objective: To assess the efficacy of LY3130481 in a model of generalized tonic-clonic seizures.

Materials:

Male CD-1 mice (20-25 g)

LY3130481

Oral gavage needles
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Electroconvulsive shock apparatus

Corneal electrodes

0.9% saline solution

Procedure:

Fast mice for 3-4 hours prior to dosing.

Administer LY3130481 or vehicle orally at various doses.

At the time of peak drug effect (e.g., 60 minutes post-administration), apply a drop of saline

to the eyes to ensure good electrical contact.

Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal

electrodes.

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

Protection is defined as the absence of the tonic hindlimb extension.

Calculate the ED₅₀ value using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ)
Seizure Model in Mice
Objective: To evaluate the efficacy of LY3130481 against clonic seizures induced by a chemical

convulsant.

Materials:

Male CD-1 mice (18-22 g)

LY3130481

Pentylenetetrazole (PTZ)
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Oral gavage needles

Syringes and needles for subcutaneous injection

Procedure:

Administer LY3130481 or vehicle orally.

At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg)

subcutaneously in the scruff of the neck.

Immediately after PTZ injection, place the mice in individual observation chambers.

Observe the mice for 30 minutes for the occurrence of clonic seizures (characterized by

clonus of the limbs, trunk, or head lasting for at least 5 seconds).

Record the number of animals in each group that are protected from clonic seizures.

Calculate the ED₅₀ value.

Protocol 3: Amygdala Kindling Model in Rats
Objective: To assess the effect of LY3130481 on focal seizures that generalize, a model of

temporal lobe epilepsy.

Materials:

Male Wistar rats (250-300 g)

Stereotaxic apparatus

Bipolar stimulating and recording electrodes

Constant current stimulator

EEG recording system

LY3130481
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Procedure:

Surgery: Anesthetize rats and stereotaxically implant a bipolar electrode into the basolateral

amygdala. Allow for a one-week recovery period.

Kindling: Stimulate the amygdala once daily with a suprathreshold electrical stimulus (e.g., 1-

second train of 60 Hz, 1 msec biphasic square wave pulses) until at least 10 consecutive

stable Stage 5 seizures (generalized tonic-clonic seizures) are elicited according to Racine's

scale.

Drug Testing: Once animals are fully kindled, administer LY3130481 or vehicle orally.

At the time of peak drug effect, deliver the kindling stimulation.

Record the seizure severity score, seizure duration, and afterdischarge duration.

A washout period of at least 3 days should be allowed between drug tests in a crossover

design.

Experimental Workflow Diagram
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Figure 2: General workflow for in vivo anticonvulsant studies.
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Conclusion
LY3130481 represents a promising therapeutic agent for epilepsy with a novel mechanism of

action that confers a significant advantage in terms of its side-effect profile. The protocols

outlined in these application notes provide a framework for the in vivo evaluation of LY3130481
and other TARP γ-8 selective AMPA receptor antagonists. Careful adherence to these

methodologies will ensure the generation of robust and reproducible data to further

characterize the therapeutic potential of this class of compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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